3-[[(6-Chloro-3-pyridinyl)methyl](methyl)amino]propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(6-Chloro-3-pyridinyl)methylamino]propanenitrile is an organic compound with the molecular formula C₁₀H₁₂ClN₃ It features a pyridine ring substituted with a chlorine atom and a nitrile group attached to a propanenitrile chain via a methylamino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-Chloro-3-pyridinyl)methylamino]propanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloro-3-pyridinecarboxaldehyde and methylamine.
Formation of Intermediate: The aldehyde group of 6-chloro-3-pyridinecarboxaldehyde reacts with methylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Nitrile Addition: The amine is subsequently reacted with acrylonitrile under basic conditions to form the final product, 3-[(6-Chloro-3-pyridinyl)methylamino]propanenitrile.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-[(6-Chloro-3-pyridinyl)methylamino]propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can modify the nitrile group to primary amines or other functional groups.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under basic or acidic conditions.
Major Products
Oxidation: Products include oxides or hydroxylated derivatives.
Reduction: Products include primary amines or other reduced forms.
Substitution: Products vary depending on the nucleophile used, resulting in derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, 3-[(6-Chloro-3-pyridinyl)methylamino]propanenitrile is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for creating diverse chemical libraries for drug discovery.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. It may exhibit biological activity against certain targets, making it a candidate for drug development, particularly in the treatment of diseases where pyridine derivatives are known to be effective.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, such as pesticides or herbicides, due to its potential activity against pests or weeds.
Mechanism of Action
The mechanism of action of 3-[(6-Chloro-3-pyridinyl)methylamino]propanenitrile involves its interaction with specific molecular targets. The chlorine-substituted pyridine ring can interact with enzymes or receptors, potentially inhibiting their function or modulating their activity. The nitrile group may also play a role in binding to active sites or influencing the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
3-[(6-Chloro-2-pyridinyl)methylamino]propanenitrile: Similar structure but with a different position of the chlorine atom.
3-[(6-Bromo-3-pyridinyl)methylamino]propanenitrile: Bromine instead of chlorine.
3-[(6-Chloro-3-pyridinyl)methylamino]propanenitrile: Ethyl group instead of methyl.
Uniqueness
The unique combination of the chlorine-substituted pyridine ring and the nitrile group in 3-[(6-Chloro-3-pyridinyl)methylamino]propanenitrile provides distinct chemical properties and reactivity. This makes it particularly useful in applications where specific interactions with biological targets or chemical reactivity are desired.
Properties
IUPAC Name |
3-[(6-chloropyridin-3-yl)methyl-methylamino]propanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3/c1-14(6-2-5-12)8-9-3-4-10(11)13-7-9/h3-4,7H,2,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVZPDQSRKTZMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC#N)CC1=CN=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.